molecular formula C17H16ClN3O B6248689 1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3'-bipyridine CAS No. 2411274-94-5

1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3'-bipyridine

Cat. No.: B6248689
CAS No.: 2411274-94-5
M. Wt: 313.8
InChI Key:
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Description

1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine is a complex organic compound that features a pyridine ring substituted with a chloro and methyl group, linked to a bipyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyridinecarboxylic acids.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-methylpyridine-2-carbonyl chloride: A precursor in the synthesis of the target compound.

    1,2,5,6-tetrahydro-3,3’-bipyridine: Another precursor used in the synthesis.

    Pyridinecarboxylic acids: Compounds with similar structural features and reactivity.

Uniqueness

1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine is unique due to its specific substitution pattern and the combination of pyridine and bipyridine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2411274-94-5

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8

Purity

95

Origin of Product

United States

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